PHENYL N-[2-(1H-INDOL-3-YL)-1-[(6-METHYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]ETHYL]CARBAMATE
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Overview
Description
PHENYL N-[2-(1H-INDOL-3-YL)-1-[(6-METHYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]ETHYL]CARBAMATE is a complex organic compound that features an indole and benzothiazole moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The benzothiazole ring is also significant in medicinal chemistry due to its presence in various pharmacologically active compounds .
Preparation Methods
The synthesis of PHENYL N-[2-(1H-INDOL-3-YL)-1-[(6-METHYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]ETHYL]CARBAMATE involves multiple steps. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst . The benzothiazole moiety can be introduced through a cyclization reaction involving ortho-aminothiophenol and a carboxylic acid derivative . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
PHENYL N-[2-(1H-INDOL-3-YL)-1-[(6-METHYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]ETHYL]CARBAMATE undergoes various chemical reactions, including:
Scientific Research Applications
PHENYL N-[2-(1H-INDOL-3-YL)-1-[(6-METHYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]ETHYL]CARBAMATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of PHENYL N-[2-(1H-INDOL-3-YL)-1-[(6-METHYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]ETHYL]CARBAMATE involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing signal transduction pathways . The benzothiazole ring can interact with enzymes, inhibiting their activity and leading to therapeutic effects . These interactions result in the modulation of biological processes such as cell proliferation, apoptosis, and immune response .
Comparison with Similar Compounds
PHENYL N-[2-(1H-INDOL-3-YL)-1-[(6-METHYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]ETHYL]CARBAMATE can be compared with other indole and benzothiazole derivatives:
Indole-3-carboxaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active molecules.
6-Methylbenzothiazole: Used in the synthesis of various pharmacologically active compounds.
N-Phenylindole: Exhibits similar biological activities but lacks the benzothiazole moiety, making it less versatile.
Properties
IUPAC Name |
phenyl N-[3-(1H-indol-3-yl)-1-[(6-methyl-1,3-benzothiazol-2-yl)amino]-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S/c1-16-11-12-21-23(13-16)34-25(28-21)30-24(31)22(29-26(32)33-18-7-3-2-4-8-18)14-17-15-27-20-10-6-5-9-19(17)20/h2-13,15,22,27H,14H2,1H3,(H,29,32)(H,28,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOGYBMZCOOEEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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